molecular formula C7H10N4O3 B8735689 N,N,1-trimethyl-4-nitropyrazole-3-carboxamide

N,N,1-trimethyl-4-nitropyrazole-3-carboxamide

Cat. No. B8735689
M. Wt: 198.18 g/mol
InChI Key: VLBWQUCXEBPOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623866B2

Procedure details

A solution of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid dimethylamide (100 mg, 0.5 mmol) in ethanol (4 ml) was flushed with argon and treated with Pd/C5% (40 mg, 0.02 mmol). The reaction vessel was evacuated and flushed with hydrogen three times and the reaction was stirred at ambient temperature overnight. The reaction mixture was filtrated and the solvent was evaporated to yield an off-white solid material (83 mg, 98%) which was used without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[C:3]([C:5]1[C:9]([N+:10]([O-])=O)=[CH:8][N:7]([CH3:13])[N:6]=1)=[O:4]>C(O)C.[Pd]>[CH3:1][N:2]([CH3:14])[C:3]([C:5]1[C:9]([NH2:10])=[CH:8][N:7]([CH3:13])[N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CN(C(=O)C1=NN(C=C1[N+](=O)[O-])C)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen three times
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(=O)C1=NN(C=C1N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.